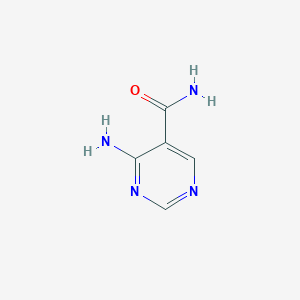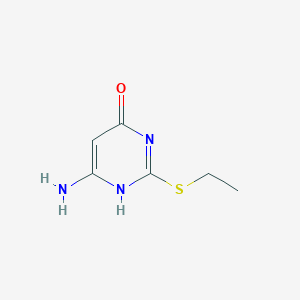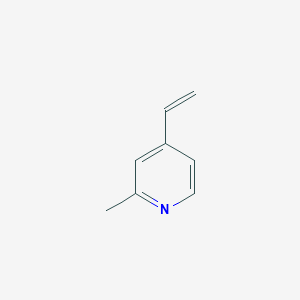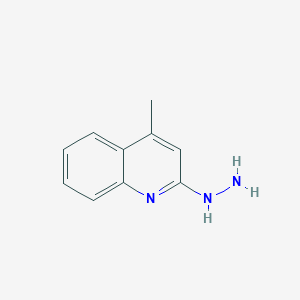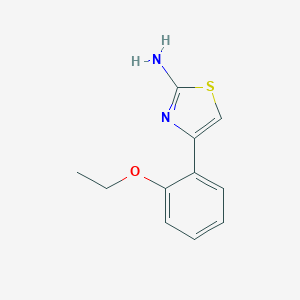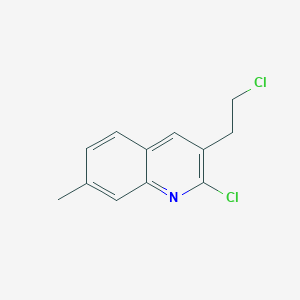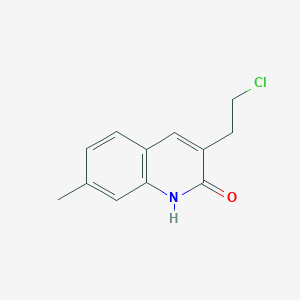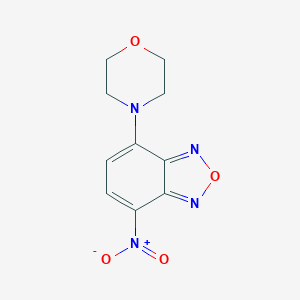
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MNBD or 7-nitrobenzofurazan-4-yl-morpholin-4-ylmethanone. It is a fluorescent molecule that has been used in various research studies to investigate the biochemical and physiological effects of different compounds.
Mecanismo De Acción
The mechanism of action of MNBD involves the interaction of the molecule with other molecules in the environment. MNBD is a fluorescent molecule that can be excited by light of a specific wavelength. When the molecule is excited, it emits light at a different wavelength, which can be detected using a fluorescence spectrophotometer. The intensity of the emitted light is dependent on the environment surrounding the molecule, which allows researchers to investigate changes in the environment.
Biochemical and Physiological Effects
MNBD has been used in various biochemical and physiological studies to investigate the effects of different compounds. For example, MNBD has been used to investigate the binding of different ligands to receptors, the activity of enzymes, and the interactions between different molecules. MNBD has also been used to investigate the effects of different drugs on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MNBD in lab experiments is its high sensitivity and specificity. MNBD can detect changes in the environment surrounding a molecule with high accuracy, which makes it a valuable tool for investigating the effects of different compounds. However, one of the limitations of using MNBD is its relatively short half-life. MNBD has a half-life of around 30 minutes, which means that experiments must be carried out quickly to obtain accurate results.
Direcciones Futuras
There are many future directions for the use of MNBD in scientific research. One potential application is in the development of new drugs. MNBD can be used to investigate the binding of different ligands to receptors, which can help in the development of new drugs with higher specificity and efficacy. MNBD can also be used to investigate the activity of enzymes, which can help in the development of new drugs that target specific enzymes. Additionally, MNBD can be used to investigate the interactions between different molecules, which can help in the development of new drugs that target specific pathways or processes in the body.
Métodos De Síntesis
The synthesis of MNBD involves the reaction of 4-chloro-7-nitrobenzofurazan with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile and is typically heated to a temperature of around 80°C for several hours. The resulting product is then purified using column chromatography to obtain the pure MNBD compound.
Aplicaciones Científicas De Investigación
MNBD has been used in various scientific research studies due to its fluorescent properties. It is commonly used as a probe to detect changes in the environment surrounding a molecule or to investigate the binding of a molecule to a receptor. MNBD has also been used in studies to investigate the mechanism of action of different drugs and to determine the physiological effects of different compounds.
Propiedades
Número CAS |
18378-24-0 |
|---|---|
Nombre del producto |
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro- |
Fórmula molecular |
C10H10N4O4 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)8-2-1-7(9-10(8)12-18-11-9)13-3-5-17-6-4-13/h1-2H,3-6H2 |
Clave InChI |
PPMKRWMGEQTTQI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
